(1-Chloroethyl)cyclopropane

Description

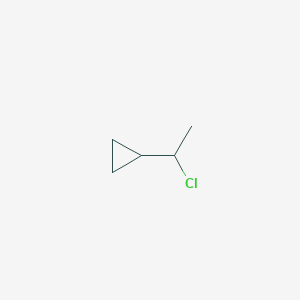

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloroethylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c1-4(6)5-2-3-5/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLKVCSBIYCEAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloroethyl Cyclopropane and Its Advanced Derivatives

Regioselective Routes to (1-Chloroethyl)cyclopropane and Substituted Cyclopropanes

Regioselectivity, the control of where a reaction occurs on a molecule, is a critical aspect of synthesizing substituted cyclopropanes. The following subsections detail methodologies that achieve regioselective formation of the cyclopropane (B1198618) ring.

Lithiated Oxazoline-Mediated Cyclopropanation Reactions

Lithiated oxazolines have emerged as valuable reagents for the synthesis of substituted cyclopropanes. Specifically, lithiated 2-(1-chloroethyl)-4,4-dimethyl-2-oxazoline can be generated and reacted with various electrophiles to afford cyclopropane derivatives. For instance, the reaction of this lithiated species, prepared by treating 2-(1-chloroethyl)-4,4-dimethyl-2-oxazoline with lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures, with α,β-unsaturated Fischer carbene complexes results in the regioselective addition to form cyclopropylcarbene complexes. researchgate.net These complexes can then be oxidized to yield cyclopropane carboxylate derivatives. researchgate.net

Coupling Reactions with Fischer Carbene Complexes for Cyclopropylcarbene Synthesis

Fischer carbene complexes, which are transition metal carbene complexes with a heteroatom attached to the carbene carbon, are versatile reagents in organic synthesis. baranlab.org The coupling of lithiated 2-(1-chloroethyl)oxazolines with α,β-unsaturated Fischer carbene complexes provides a regioselective route to cyclopropylcarbene complexes. researchgate.net This reaction proceeds via the addition of the lithiated oxazoline (B21484) to the β-position of the unsaturated carbene complex. The resulting cyclopropylcarbene complexes can be isolated and subsequently converted to other functionalized cyclopropanes. researchgate.net The stability and ease of preparation of Fischer carbene complexes make them attractive for these synthetic applications. msu.edu

Michael Addition of Chloroalkyloxazolines to Electron-Poor Alkenes

The Michael addition of lithiated 2-(1-chloroalkyl)oxazolines to electron-poor alkenes provides an efficient method for the synthesis of heterosubstituted cyclopropanes. acs.orgnih.gov In this approach, the lithiated oxazoline acts as a nucleophile and adds to the β-carbon of an activated alkene, followed by an intramolecular cyclization to form the cyclopropane ring. acs.org For example, lithiated 2-(1-chloroethyl)-4,4-dimethyl-2-oxazoline adds to electron-poor alkenyl heterocycles to produce substituted cyclopropanes in excellent yields. acs.orgnih.gov This method has been successfully applied to the synthesis of various heterosubstituted cyclopropanes. acs.org

Stereoselective and Diastereoselective Synthesis of Cyclopropane Derivatives

Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount in modern organic synthesis, particularly for the preparation of chiral molecules.

Diastereoselectivity in Lithiated Oxazoline-Carbene Complex Reactions

The reaction of lithiated oxazolines with Fischer carbene complexes can proceed with a high degree of diastereoselectivity. When a chiral lithiated oxazoline is added to an α,β-unsaturated Fischer carbene complex, the resulting cyclopropylcarbene complexes can be formed as a single diastereoisomer. researchgate.net Subsequent oxidation of these metal fragments leads to esters with good diastereoselectivity. researchgate.net However, the level of diastereoselectivity can be influenced by the specific reactants and reaction conditions. For example, the reaction of lithiated 2-(1-chloroethyl)oxazoline with cis-oxazolinylstyrene can result in a 1:1 diastereomeric mixture of cyclopropanes. acs.org

Table 1: Diastereoselectivity in the Reaction of Lithiated Oxazoline with Fischer Carbene Complexes

| Entry | Lithiated Oxazoline | Carbene Complex | Diastereomeric Ratio (dr) |

| 1 | Chiral Lithiated Oxazoline 2c | Chromium Complex 3a | 4:1 |

| 2 | Chiral Lithiated Oxazoline 2c | Chromium Complex 3b | 4:1 |

| 3 | Chiral Lithiated Oxazoline 2d | Chromium Complex 3b | 3:2 |

| 4 | Chiral Lithiated Oxazoline 2d | Tungsten Complex 3e | 3:2 |

| Data sourced from a study on the coupling reaction of lithiated chloroalkyloxazolines with Fischer carbene complexes. researchgate.net |

Enantioselective Approaches to Chiral Nonracemic Cyclopropanes

The synthesis of single enantiomers of chiral cyclopropanes is a significant challenge. One approach involves the use of optically active starting materials. A route to chiral nonracemic heterosubstituted cyclopropanes has been developed starting from optically active 2-chloromethyl-2-oxazolines. nih.gov This highlights the potential of using chiral auxiliaries to control the stereochemical outcome of cyclopropanation reactions. Furthermore, catalytic asymmetric methods are being explored to achieve high enantioselectivity in cyclopropane synthesis. nih.govrochester.edu

Influence of Solvent Composition on Reaction Diastereoselectivity in Cyclopropylamine Synthesis

The stereochemical outcome of a chemical reaction can be profoundly influenced by the solvent in which it is conducted. In the synthesis of cyclopropylamines, the choice of solvent is a critical parameter for controlling diastereoselectivity. Research into the synthesis of cyclopropylamines from α-chloroaldehydes and bis(iodozincio)methane has highlighted the significant role of solvent composition in directing the stereochemical course of the reaction. scholaris.cascholaris.ca While the specific mechanisms are complex and can involve intricate solute-solvent interactions, the polarity, coordinating ability, and steric bulk of the solvent molecules can all play a part in stabilizing or destabilizing the transition states that lead to different diastereomers.

The diastereoselectivity of a reaction is determined by the relative energies of the transition states leading to the different diastereomeric products. Solvents can influence these energy differences through several mechanisms:

Differential Solvation of Transition States: Polar solvents may preferentially stabilize a more polar transition state, while nonpolar solvents will favor a less polar one. This differential solvation can alter the energy barrier for the formation of one diastereomer over the other.

Coordination to Metal Centers: In reactions involving organometallic reagents, such as the bis(iodozincio)methane mentioned above, coordinating solvents can bind to the metal center, altering its reactivity and steric environment. This, in turn, can influence the facial selectivity of the reaction.

Hydrogen Bonding: Protic solvents can form hydrogen bonds with reactants or intermediates, which can influence their conformation and reactivity, thereby affecting the diastereoselectivity.

For instance, in the synthesis of borylated (aminomethyl)cyclopropanes, the reaction of lithiated 1,1-diborylalkanes with α-halo or α-tosyl aziridines demonstrates high levels of diastereoselectivity, allowing for the precise control of up to three stereocenters in a single step. nih.gov The choice of an appropriate solvent is crucial for achieving this high level of stereocontrol.

| Factor | Influence on Diastereoselectivity |

| Solvent Polarity | Can preferentially stabilize more polar transition states, favoring the formation of one diastereomer. |

| Coordinating Ability | Solvents that coordinate to metal centers in organometallic reagents can alter their reactivity and steric hindrance. |

| Hydrogen Bonding | Protic solvents can influence the conformation and reactivity of reactants and intermediates through hydrogen bonding. |

Novel and Efficient Synthetic Strategies

The development of novel and efficient synthetic methods for the construction of complex cyclopropane structures is an active area of research. These strategies often focus on improving reaction efficiency, reducing the number of synthetic steps, and enhancing control over stereochemistry.

One-Pot Reaction Protocols for Complex Cyclopropane Structures

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. Several one-pot procedures have been developed for the synthesis of multifunctionalized cyclopropanes.

One such method involves a NaH-mediated [2C+1C] synthetic route, which has been successfully employed for the synthesis of 1,2,3-trisubstituted cyclopropanes. daneshyari.com Another user-friendly, one-pot procedure allows for the synthesis of both racemic and enantiomerically enriched cyclopropanes through the in situ generation and decomposition of phenyliodonium (B1259483) ylides. researchgate.netnih.gov This method is compatible with chiral Rh(II)-catalysts, enabling enantiomeric excesses of up to 66% to be achieved. researchgate.netnih.gov Furthermore, a one-pot, two-step transformation has been developed for the synthesis of a new class of donor-acceptor cyclopropanes bearing a thiazole (B1198619) moiety, which only requires a single purification step. mdpi.com

| One-Pot Protocol | Key Features | Reference |

| NaH-mediated [2C+1C] synthesis | Synthesis of 1,2,3-trisubstituted cyclopropanes. | daneshyari.com |

| In situ generation of phenyliodonium ylides | Access to racemic and enantiomerically enriched cyclopropanes; compatible with chiral Rh(II)-catalysts. | researchgate.netnih.gov |

| One-pot, two-step thiazole cycloaddition | Synthesis of donor-acceptor cyclopropanes with a thiazole moiety; single purification step. | mdpi.com |

Homoenolate Intermediates in Cyclopropylamine Formation

Homoenolate intermediates are valuable synthons in organic chemistry, acting as umpolung reagents that allow for the formation of carbon-carbon bonds at the β-position of a carbonyl group. In the context of cyclopropane synthesis, homoenolate intermediates have been utilized in the formation of cyclopropylamines.

Utilization of C1-Bisnucleophiles for Small Carbocycle Construction

C1-bisnucleophiles are reagents that possess two nucleophilic centers on the same carbon atom. These reagents have emerged as powerful tools for the construction of small carbocycles, including cyclopropanes. Lithiated 1,1-diborylalkanes are a class of C1-bisnucleophiles that have been successfully employed in the synthesis of borylated (aminomethyl)cyclopropanes. nih.gov

The reaction of these lithiated 1,1-diborylalkanes with nitrogen-based electrophiles, such as α-halo or α-tosyl aziridines, provides a highly diastereoselective route to these valuable cyclopropane derivatives. nih.gov This methodology allows for the controlled formation of multiple stereocenters in a single transformation, highlighting the utility of C1-bisnucleophiles in the synthesis of complex small rings. scholaris.cascholaris.ca

Synthesis of Tris(oxazolinyl)cyclopropanes via Metalation

The metalation of 2-chloromethyl-2-oxazolines with strong bases, such as lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KN(SiMe3)2), leads to the clean formation of trans-1,2,3-tris(oxazolinyl)cyclopropane. acs.orgacs.org This reaction proceeds through the formation of a metalated intermediate that undergoes a self-condensation reaction to form the cyclopropane ring.

The resulting tris(oxazolinyl)cyclopropane can be further functionalized by deprotonation followed by the addition of an electrophile, allowing for the preparation of a variety of more complex tris(oxazolinyl)cyclopropanes. acs.orgacs.org This method provides a direct and efficient route to these unique cyclopropane derivatives, which have potential applications as ligands in asymmetric catalysis.

Mechanistic Investigations of 1 Chloroethyl Cyclopropane Transformations

Cyclopropyl (B3062369) Ring Opening and Rearrangement Pathways

The high ring strain energy of the cyclopropane (B1198618) ring, approximately 27 kcal/mol, is a primary driver for its chemical reactivity. This strain is readily released in reactions that lead to the opening of the three-membered ring. For (1-Chloroethyl)cyclopropane, the presence of a chloroethyl substituent provides a handle for initiating these transformations, typically through the formation of cationic or radical intermediates.

Studies on Cyclopropyl Ring Decomposition Stimulated by Recoil Methods

Recoil methods, a technique in "hot atom" chemistry, involve generating highly energetic atoms (like tritium) through nuclear reactions. documentsdelivered.com When these energetic atoms collide with a molecule such as this compound, they can transfer a significant amount of kinetic energy. This energy deposition can induce fragmentation and rearrangement pathways that are not accessible under normal thermal conditions.

Studies on related molecules like cyclobutane (B1203170) and substituted cyclopropanes have shown that recoil tritium (B154650) reactions can lead to both substitution (T-for-H) and ring-opening. documentsdelivered.com For this compound, a high-energy tritium atom could either replace a hydrogen atom or induce the cleavage of a C-C bond within the strained ring, leading to a variety of linear and rearranged products. The specific products formed would depend on the site of energy deposition and the subsequent unimolecular decomposition pathways of the highly excited molecule.

Protonated Cyclopropane Intermediates in Rearrangement Mechanisms

In the presence of a Lewis acid or under solvolysis conditions, this compound can lose a chloride ion to form a secondary cyclopropylcarbinyl cation. This cation is not static; it is intimately involved in a dynamic equilibrium with other cationic species. A key mechanistic feature in the rearrangement of such carbocations is the involvement of protonated cyclopropane (PCP) intermediates. nih.gov

Evidence from studies on other simple carbocations shows that PCP structures are crucial for explaining isotopic scrambling and rearrangements. ysu.am For the cation derived from this compound, rearrangement to a more stable cation could proceed through a PCP intermediate. This pathway involves the migration of a hydrogen atom or alkyl group with simultaneous ring closure/opening, leading to scrambling of the carbon skeleton before the final product is formed. ysu.am Quantum chemical computations suggest these intermediates possess "closed" structures, mesomeric between classical edge- and corner-protonated forms. nih.gov

Diradical Formation and Hydrogen Migration in Ring Fission Processes

Besides cationic pathways, the cyclopropane ring can also open via radical mechanisms, particularly at high temperatures (pyrolysis). nih.govmdpi.com In the case of this compound, homolytic cleavage of a C-C bond in the ring would generate a 1,3-diradical intermediate. This process is driven by the release of ring strain. nih.gov

Once formed, this trimethylene diradical is not stable and can undergo several rapid subsequent reactions. One prominent pathway is intramolecular hydrogen migration (a 1,2-hydride shift), which would lead to the formation of a more stable monoradical. This monoradical can then participate in further radical chain reactions or stabilize by forming an alkene. For example, pyrolysis of cyclopentane (B165970) has been suggested to proceed through a 1,5-biradical which then decomposes into ethylene (B1197577) and a trimethylene (1,3-biradical) intermediate that can close to form cyclopropane. mdpi.com A similar diradical fission in this compound would be a key step in its thermal decomposition.

Bicyclobutonium Cation Transition States in Cyclopropylcarbinyl Rearrangements

The solvolysis of this compound generates a cyclopropylcarbinyl cation, a classic example of a non-classical carbocation. Pioneering work by J.D. Roberts demonstrated that cyclopropylcarbinyl, cyclobutyl, and homoallyl (or allylcarbinyl) systems are interconvertible under conditions favoring carbocation formation. stackexchange.comechemi.com

The interconversion between these isomers is explained by invoking a bicyclobutonium cation intermediate or, more accurately, a set of rapidly equilibrating bicyclobutonium and cyclopropylcarbinyl cations. stackexchange.comresearchgate.net This cation features a delocalized positive charge across four carbon atoms. For the cation derived from this compound, this rearrangement would lead to a mixture of products, including cyclobutyl and homoallyl derivatives. The stabilization of this non-classical intermediate is crucial for facilitating these skeletal rearrangements. researchgate.netrsc.org

Woodward-Hoffmann Rules and Disrotatory Modes in Solvolysis and Ring Opening

The electrocyclic ring-opening of a cyclopropyl cation to an allyl cation is a pericyclic reaction and is therefore governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the conservation of orbital symmetry. wikipedia.orgimperial.ac.uk The cyclopropyl cation is a 2π-electron system, which is analogous to a 4n+2 system where n=0.

According to the Woodward-Hoffmann rules, the thermal electrocyclic ring-opening of a 4n+2 system must proceed in a disrotatory fashion. fiveable.melibretexts.org In a disrotatory mode, the substituents at the termini of the breaking bond rotate in opposite directions (one clockwise, one counter-clockwise). wikipedia.org Therefore, if this compound were to form a cyclopropyl cation that subsequently undergoes ring-opening, the stereochemistry of the resulting allylic cation would be dictated by this disrotatory motion. This principle is fundamental in predicting the stereochemical outcome of concerted electrocyclic reactions. libretexts.org

| Reaction Condition | Electron System | Allowed Mode |

| Thermal | 4n | Conrotatory |

| Thermal | 4n + 2 | Disrotatory |

| Photochemical | 4n | Disrotatory |

| Photochemical | 4n + 2 | Conrotatory |

| This table summarizes the Woodward-Hoffmann rules for electrocyclic reactions. |

Electrophilic and Nucleophilic Reaction Mechanisms

This compound possesses two primary sites for chemical attack: the strained cyclopropane ring itself and the carbon-chlorine bond. This duality allows it to participate in both electrophilic and nucleophilic reactions.

Electrophilic Reactions: The cyclopropane ring has significant 'p' character in its C-C bonds, allowing it to behave somewhat like an alkene. It can be attacked by electrophiles, leading to ring-opening addition reactions. dalalinstitute.comyoutube.com In the presence of a strong acid like HBr, the ring can be protonated, leading to the formation of a carbocation. This cation will form at the most substituted carbon that can stabilize the charge (Markovnikov's rule), followed by attack of the bromide nucleophile, resulting in a ring-opened product. dalalinstitute.comlibretexts.org

Nucleophilic Reactions: The carbon atom bonded to the chlorine is an electrophilic center and is susceptible to nucleophilic attack. This can occur via two main pathways:

Sₙ2 Reaction: A strong nucleophile can directly attack the carbon bearing the chlorine, displacing the chloride ion in a single, concerted step. quora.com This bimolecular substitution would lead to inversion of stereochemistry at that carbon, leaving the cyclopropane ring intact.

Sₙ1 Reaction: In a polar, protic solvent, the C-Cl bond can ionize to form the cyclopropylcarbinyl cation discussed previously. This cation can then be trapped by the nucleophile (solvent). However, as detailed in section 3.1.4, this cation is prone to rapid rearrangement, meaning that Sₙ1 conditions would likely yield a mixture of products, including not only the direct substitution product but also rearranged cyclobutyl and homoallyl products. stackexchange.comresearchgate.net

The competition between these pathways is influenced by the strength of the nucleophile, the solvent polarity, and the steric hindrance around the reaction center. quora.com

| Reaction Type | Attacking Species | Site of Attack on this compound | Primary Outcome |

| Electrophilic Addition | Electrophile (e.g., H⁺) | C-C bonds of the cyclopropane ring | Ring-opening |

| Nucleophilic Substitution (Sₙ2) | Strong Nucleophile (e.g., OH⁻) | Carbon atom bonded to Chlorine | Substitution with ring retention |

| Nucleophilic Substitution (Sₙ1) | Weak Nucleophile / Solvolysis | Carbon atom bonded to Chlorine (via cation) | Substitution and Rearrangement |

| Free Radical Addition | Radical (e.g., Br•) | C-C bonds of the cyclopropane ring | Ring-opening |

| This table outlines the primary reaction mechanisms for this compound. |

Acylation and Alkylation Mechanisms of Cyclopropanes

The cyclopropane ring, due to the π-character of its bent bonds, can act as a nucleophile in reactions with strong electrophiles, analogous to alkenes. This reactivity allows for acylation and alkylation reactions that typically proceed via ring-opening mechanisms.

In the context of Friedel-Crafts type reactions, cyclopropanes can be alkylating agents for aromatic compounds. For instance, the reaction of cyclopropane with benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) can lead to the formation of propylbenzene. The mechanism involves the protonation or coordination of the Lewis acid to the cyclopropane ring, which facilitates the cleavage of a C-C bond to form a carbocation. This carbocation then acts as the electrophile in a standard electrophilic aromatic substitution reaction.

For a substituted cyclopropane like this compound, the reaction is more complex. The presence of the chloroethyl group can influence the site of initial electrophilic attack and the stability of the resulting carbocationic intermediate. Acylation of cyclopropanes, particularly those bearing activating groups, can also proceed through ring-opening. The reaction of an acyl halide with this compound in the presence of a Lewis acid would likely initiate by interaction of the Lewis acid with the chlorine atom, leading to the formation of a secondary carbocation. This carbocation can then undergo rearrangement through ring-opening to form a more stable homoallylic cation, which would then be attacked by a nucleophile.

The general mechanism for the Lewis acid-catalyzed acylation of a cyclopropane derivative can be summarized as follows:

Formation of a complex between the Lewis acid and the acyl halide, generating a highly electrophilic acylium ion.

Electrophilic attack by the acylium ion on the cyclopropane ring, leading to the formation of a carbocationic intermediate.

Ring-opening of the cyclopropylcarbinyl-type cation to a more stable carbocation.

Subsequent reaction with a nucleophile to yield the final product.

The regioselectivity of the ring-opening is dependent on the substitution pattern of the cyclopropane ring and the stability of the resulting carbocation.

Chlorine Atom and Ion Replacement Reactions on Cyclopropyl Systems

The replacement of a chlorine atom on a cyclopropyl system, such as in this compound, presents a unique mechanistic challenge compared to acyclic alkyl halides. Direct nucleophilic substitution via S(_N)2 or S(_N)1 pathways at the carbon bearing the chlorine is generally disfavored. The S(_N)2 mechanism is hindered by the increased steric hindrance at the back of the C-Cl bond, which is shielded by the rest of the ring. The formation of a cyclopropyl cation in an S(_N)1 reaction is also energetically unfavorable due to the high ring strain.

Consequently, alternative mechanisms are often operative. Solvolysis of cyclopropyl tosylates and halides typically proceeds with a concerted ring-opening, adhering to the Woodward-Hoffmann rules for electrocyclic reactions, which predict a disrotatory opening to form an allyl cation pitt.edu. The stereochemistry of the leaving group dictates which of the two possible disrotatory pathways is followed pitt.edu.

In the case of this compound, solvolysis would lead to the formation of a secondary carbocation. This cation is in equilibrium with its ring-opened homoallylic and cyclobutyl counterparts through the non-classical bicyclobutonium cation intermediate stackexchange.com. The ultimate product distribution will depend on the relative stability of these cationic species and the nucleophilicity of the solvent.

Another possible pathway for chlorine replacement, particularly in the presence of a strong base, is an elimination-addition mechanism. This involves the dehydrohalogenation to form a highly strained cyclopropene (B1174273) intermediate, followed by the nucleophilic addition to the double bond.

| Reaction Type | Key Intermediate(s) | Controlling Factors |

| Solvolysis | Cyclopropylcarbinyl cation, Bicyclobutonium cation, Allyl cation | Solvent polarity, Leaving group ability, Stereochemistry |

| Base-induced substitution | Cyclopropene | Base strength, Steric hindrance |

Hydrolytic Pathways and Product Distribution Analysis for Halogenated Cyclopropanes

The hydrolysis of halogenated cyclopropanes, such as this compound, is a specific example of a solvolysis reaction where water acts as the nucleophile. The reaction pathway is expected to be similar to that described for other solvolysis reactions of cyclopropyl systems, primarily involving carbocationic intermediates and potential rearrangements.

For the hydrolysis of (chloromethyl)cyclopropane, the formation of the cyclopropylcarbinyl cation leads to a mixture of products, including cyclopropylmethanol, cyclobutanol, and but-3-en-1-ol stackexchange.com. The formation of these rearranged products is strong evidence for the involvement of the bicyclobutonium ion intermediate, which can be captured by water at different carbon atoms stackexchange.com.

Applying this to this compound, the initial formation of the 1-(cyclopropyl)ethyl cation would be followed by rapid equilibration with rearranged carbocations. The expected product distribution from hydrolysis would therefore include not only 1-(cyclopropyl)ethanol but also ring-opened and ring-expanded alcohols.

The following table outlines the probable product distribution from the hydrolysis of this compound based on the known reactivity of similar systems.

| Reactant | Major Products | Minor Products | Mechanistic Pathway |

| This compound | 1-(Cyclopropyl)ethanol | 1-Cyclobutyl-ethanol, Pent-4-en-2-ol | S(_N)1 with carbocation rearrangement via a bicyclobutonium-like intermediate |

The precise ratio of these products would be dependent on the reaction conditions, such as temperature and the composition of the solvent system.

Radical Reactions Involving Cyclopropylmethyl Systems

The cyclopropylmethyl radical is a well-studied reactive intermediate known for its extremely rapid ring-opening rearrangement to the but-3-enyl radical. This rearrangement is driven by the release of the significant ring strain of the cyclopropane ring. The rate of this ring-opening is so fast that it is often used as a "radical clock" to calibrate the rates of other radical reactions wikipedia.orgstackexchange.com.

The radical derived from this compound would be a substituted cyclopropylmethyl radical. The rate and regioselectivity of the ring-opening of such a radical are influenced by the substitution pattern on the ring rsc.orgacs.org. The presence of substituents can affect the stability of both the cyclopropylmethyl radical and the possible ring-opened radical products.

The ring-opening of a substituted cyclopropylmethyl radical can proceed in two directions, leading to either a primary or a secondary radical. The regioselectivity is governed by a combination of steric and electronic factors. In many cases, the ring-opening occurs to form the more thermodynamically stable radical. However, stereoelectronic effects can also play a crucial role in determining the preferred pathway acs.org.

| Radical Intermediate | Rearrangement Product(s) | Rate Constant (at 298 K) |

| Cyclopropylmethyl radical | But-3-enyl radical | 8.6 x 10⁷ s⁻¹ wikipedia.orgstackexchange.com |

| 1-(Cyclopropyl)ethyl radical | Pent-4-en-2-yl radical | Rate expected to be of a similar order of magnitude |

In a reaction where a radical is generated at the ethyl group of this compound, the subsequent ring-opening would be a dominant process, leading to linear alkene products. This high reactivity makes the cyclopropylmethyl system a useful mechanistic probe for identifying the involvement of radical intermediates in a reaction.

Computational and Theoretical Studies Pertaining to 1 Chloroethyl Cyclopropane

Electronic Structure and Energetics of Related Carbocations

The solvolysis of (1-Chloroethyl)cyclopropane and related electrophilic reactions are often mediated by carbocationic intermediates. Computational studies have focused on the structure and stability of the 1-chloroethyl cation and its potential to form a bridged chloronium ion.

Ab initio molecular orbital calculations have been employed to determine the geometries and relative energies of the classical 1-chloroethyl cation and the bridged ethylenechloronium ion. These studies indicate that the bridged chloronium ion represents a more stable species. The energy difference between the two isomers has been calculated to be 9.35 kcal/mol in favor of the bridged structure.

Furthermore, the energy barrier for the interconversion between the classical 1-chloroethyl cation and the more stable bridged chloronium ion has been computationally determined. The calculated barrier for this transformation is 6.25 kcal/mol. This relatively low barrier suggests that the interconversion between these two cationic forms can readily occur, influencing the stereochemical and regiochemical outcomes of reactions involving this intermediate.

For a hypothetical calculation, the enthalpies of formation for the C2H4Cl+ isomers would be determined by calculating their total energies and applying appropriate thermal corrections. The results would be presented in a table format as shown below.

Table 1: Hypothetical Theoretical Enthalpies of Formation for C₂H₄Cl⁺ Isomers

| Cationic Isomer | Method of Calculation | Theoretical ΔH°f,298 (kcal/mol) |

|---|---|---|

| 1-Chloroethyl Cation | G3 Theory | Value |

| Chloronium Ion | G3 Theory | Value |

| 1-Chloroethyl Cation | CBS-QB3 | Value |

| Chloronium Ion | CBS-QB3 | Value |

Note: The values in this table are placeholders and would be populated with data from specific computational studies.

Vibrational Frequency Analysis and Correlation with Experimental Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for the characterization of molecular structures. Computational chemistry can predict the vibrational frequencies of a molecule, which can then be compared with experimental spectra to confirm structural assignments.

A computational vibrational analysis of this compound would typically be performed using density functional theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). The calculation would yield a set of harmonic vibrational frequencies corresponding to the normal modes of vibration of the molecule. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

The correlation between the theoretical and experimental spectra would allow for the definitive assignment of specific vibrational modes, such as C-H stretching, C-C stretching of the cyclopropyl (B3062369) ring, and the C-Cl stretching frequency. While a specific vibrational analysis for this compound is not detailed in readily available literature, the methodology is well-established and has been applied to numerous related molecules, including other cyclopropane (B1198618) derivatives and chloroalkanes.

Computational Elucidation of Reaction Mechanisms and Diastereoselectivity

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the origins of stereoselectivity. For reactions involving this compound, such as nucleophilic substitution or elimination, computational studies can identify transition state structures and calculate activation energies for competing pathways.

For instance, in a solvolysis reaction, computational modeling could be used to investigate the role of the cyclopropyl group in stabilizing the adjacent carbocation through orbital overlap (the "cyclopropylcarbinyl" effect). This interaction can significantly influence the reaction rate and the stereochemical outcome.

DFT calculations can be employed to model the approach of a nucleophile to the carbocationic center, explaining observed diastereoselectivity. By comparing the energies of the transition states leading to different diastereomeric products, the preferred reaction pathway can be identified. These studies often reveal that subtle steric and electronic effects dictate the facial selectivity of the nucleophilic attack. While specific computational studies on the diastereoselectivity of reactions of this compound are not widely reported, the principles of using computational methods to understand these phenomena are broadly applied in organic chemistry.

Advanced Applications of 1 Chloroethyl Cyclopropane in Organic Synthesis and Chemical Research

(1-Chloroethyl)cyclopropane as a Core Building Block

The chemical reactivity of this compound, characterized by the presence of a good leaving group (chloride) and the unique properties of the cyclopropyl (B3062369) moiety, positions it as a strategic component for constructing sophisticated organic molecules.

This compound serves as a key intermediate for incorporating the cyclopropane (B1198618) motif into larger, more complex structures. The cyclopropane ring is a feature in numerous biologically active natural products and designed molecules, imparting rigidity and specific spatial arrangements of functional groups. Synthetic chemists utilize building blocks like this compound to access these targets. The strategy often involves nucleophilic substitution at the chlorinated carbon, allowing for the attachment of various molecular fragments. This approach is crucial in multi-step syntheses where precise control over molecular architecture is required.

The true versatility of this compound is evident in its role as a precursor to a wide array of functionalized cyclopropane derivatives. The chlorine atom can be displaced by a variety of nucleophiles to introduce new functionalities. This chemical handle allows for the strategic development of novel compounds for drug discovery and materials science. nih.gov The ability to create libraries of diverse cyclopropane-containing compounds from a single, readily accessible precursor is a significant advantage in modern chemical research. nih.gov

Below is a table summarizing potential transformations of this compound to introduce diverse functionalities.

| Reaction Type | Reagent/Catalyst | Resulting Functionality | Potential Application |

| Nucleophilic Substitution | Azide (e.g., NaN₃) | Azidoethyl-cyclopropane | Precursor for amines, triazoles |

| Nucleophilic Substitution | Cyanide (e.g., KCN) | Cyanoethyl-cyclopropane | Precursor for carboxylic acids, amines |

| Cross-Coupling | Arylboronic acids (Suzuki) | Arylethyl-cyclopropane | Pharmaceutical scaffolds |

| Cross-Coupling | Organozinc reagents (Negishi) | Alkylated/Arylated cyclopropanes | Fine chemical synthesis |

| Elimination | Strong Base | Vinylcyclopropane (B126155) | Monomer for polymerization, Diels-Alder reactions |

This table represents general reaction pathways for alkyl halides and cyclopropanes, illustrating the potential of this compound as a precursor.

The strained nature of the cyclopropane ring makes its derivatives subjects of intense study for novel reaction pathways. colab.ws Reactions involving the ring-opening of cyclopropanes can lead to the formation of linear or cyclic compounds that are otherwise difficult to synthesize. beilstein-journals.org this compound can act as a substrate in such explorations, where the chloroethyl group can influence the regioselectivity and stereoselectivity of the ring-opening process. Research in this area contributes to the fundamental understanding of chemical reactivity and enables the discovery of new synthetic methodologies and novel molecular entities with unique properties.

Role in Specialized Chemical Syntheses

Beyond its role in foundational research, this compound and its close chemical relatives are integral starting materials and intermediates in the industrial production of high-value chemicals. lookchem.com

The cyclopropane motif is a desirable feature in medicinal chemistry, often included to enhance potency, selectivity, or metabolic stability of a drug candidate. nih.gov this compound serves as a key intermediate, providing a straightforward method for incorporating the ethyl-cyclopropane unit into complex pharmaceutical structures. lookchem.com Its bifunctional nature allows for its integration into a molecular scaffold, which can then be further elaborated to produce novel drug candidates for various therapeutic applications. lookchem.com

The table below details the application of a related cyclopropane intermediate in the production of a major agrochemical.

| Application Area | Final Product | Key Intermediate Class | Specific Documented Intermediate |

| Agrochemical | Prothioconazole (B1679736) (Fungicide) | Chlorinated Acetyl Cyclopropanes | 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one researchgate.net |

| Agrochemical | Prothioconazole (Fungicide) | Chlorinated Acetyl Cyclopropanes | 1-chloro-1-chloroacetyl-cyclopropane proquest.com |

This demonstrates the industrial significance of chlorinated cyclopropane structures in producing effective crop protection solutions. herts.ac.uk

Utility in the Production of Specialty Chemicals

While direct applications of this compound are not extensively documented in mainstream chemical literature, the utility of closely related functionalized cyclopropanes, particularly 1-chloro-1-acetylcyclopropane and 2-chloro-1-(1-chlorocyclopropyl)ethanone, highlights the importance of this structural class in the synthesis of high-value specialty chemicals. These compounds serve as crucial intermediates in the production of potent fungicides, most notably prothioconazole. google.comwipo.intcabidigitallibrary.orgbibliotekanauki.pl

Prothioconazole is a broad-spectrum triazole thioketone fungicide used to control a wide range of plant diseases in crops like wheat, barley, and canola. wikipedia.org The synthesis of this complex molecule relies on the strategic use of a functionalized chlorocyclopropane (B1620479) core. The key intermediate, 2-chloro-1-(1-chlorocyclopropyl)ethanone, is prepared through multi-step synthesis and cyclization reactions. cabidigitallibrary.org This intermediate then undergoes a nucleophilic substitution reaction with 1,2,4-triazole (B32235) to form another critical precursor, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. bibliotekanauki.pl The cyclopropane ring is integral to the final molecular structure and is believed to contribute to the fungicide's efficacy. The established synthetic routes to prothioconazole underscore the industrial value of chloro-substituted cyclopropanes as pivotal building blocks for complex agrochemicals. google.comcabidigitallibrary.org

The following table outlines key intermediates in the synthesis of prothioconazole that share structural similarities with this compound.

| Compound Name | Role in Synthesis |

| 1-Chloro-1-acetylcyclopropane | Precursor/Intermediate |

| 2-Chloro-1-(1-chlorocyclopropyl)ethanone | Key Intermediate |

| 1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one | Key Intermediate |

| Prothioconazole | Final Product (Fungicide) |

Broader Impact in Chemical Manufacturing and Material Innovation

The study of substituted cyclopropanes like this compound is part of a broader field that has a significant impact on chemical manufacturing and the development of new materials. The unique reactivity of the strained three-membered ring, when activated by appropriate functional groups, provides a powerful tool for synthetic chemists.

A particularly important class of activated cyclopropanes are donor-acceptor (D-A) cyclopropanes. These molecules contain both an electron-donating group (the donor) and an electron-withdrawing group (the acceptor) on adjacent carbon atoms. researchgate.netnih.gov This "push-pull" electronic arrangement polarizes and weakens the bond between the substituted carbons, making the ring susceptible to opening under mild conditions. rsc.org

This predictable ring-cleavage has been harnessed by chemists to serve as a formal [3+n] cycloaddition, allowing for the construction of larger carbocyclic and heterocyclic ring systems. researchgate.net The high reactivity and versatility of D-A cyclopropanes make them powerful building blocks in organic synthesis. researchgate.netnih.govacs.org They act as precursors to polyfunctional reactive intermediates that can be trapped in various ways to create complex molecular architectures. researchgate.net Their applications are extensive, ranging from the synthesis of five-membered heterocycles like furans and pyrroles to the construction of more complex scaffolds found in natural products. rsc.orgacs.orgrsc.org The principles governing the reactivity of D-A cyclopropanes inform the potential synthetic pathways for other substituted cyclopropanes, contributing to a versatile toolbox for modern organic chemistry.

The inherent ring strain of cyclopropanes not only dictates their reactivity in ring-opening reactions but also enables their use as precursors for the synthesis of other small carbocycles, such as cyclobutanes. Ring expansion reactions provide a pathway to convert three-membered rings into four-membered rings. While [2+2] cycloadditions are a common method for synthesizing cyclobutanes, ring expansion of cyclopropyl precursors offers an alternative and powerful strategy. nih.govharvard.edubaranlab.org

One classic example of cyclopropane ring expansion is the vinylcyclopropane rearrangement, a thermal process that converts a vinylcyclopropane into a cyclopentene. wikipedia.orgacs.orgwikiwand.com This transformation proceeds through the cleavage of a C-C bond in the cyclopropane ring. Similar principles apply to the formation of cyclobutanes from other substituted cyclopropanes. For instance, intermediates like cyclopropylcarbinyl cations, which can be generated from precursors such as cyclopropylmethyl halides, can rearrange to form cyclobutyl systems. This type of rearrangement serves to relieve some of the ring strain inherent in the three-membered ring. The development of Lewis acid-catalyzed cycloisomerization reactions of substituted cyclopropanes demonstrates a modern approach to accessing bicyclic systems containing cyclobutane (B1203170) rings through a tandem ring expansion process. nih.gov These methodologies showcase how the fundamental reactivity of the cyclopropane ring can be leveraged to access larger, more complex carbocyclic structures. nih.gov

Future Directions and Emerging Research Avenues for 1 Chloroethyl Cyclopropane

Development of Highly Efficient and Sustainable Stereoselective Methodologies

The synthesis of enantiomerically pure cyclopropane (B1198618) derivatives is a significant area of interest due to the prevalence of these motifs in bioactive molecules. researchgate.netresearchgate.net Future research will likely focus on the development of stereoselective methods for the synthesis of (1-Chloroethyl)cyclopropane and its derivatives. This involves the use of chiral catalysts to control the stereochemistry of the cyclopropane ring.

One promising approach is the use of biocatalysts, such as engineered myoglobin, which have demonstrated high stereoselectivity in olefin cyclopropanation. rochester.edu The application of such enzymatic systems to the synthesis of chiral this compound could provide a highly efficient and environmentally friendly route to these compounds.

| Catalyst Type | Potential Advantages | Research Focus |

| Chiral Ru-porphyrins | Can catalyze cyclopropanation with diazoacetonitrile. | Improving diastereoselectivity and enantioselectivity. rochester.edu |

| Engineered Myoglobin | High stereoselectivity and turnover numbers. | Adaptation for substrates relevant to this compound synthesis. rochester.edu |

| Rhodium catalysts | Can be used with sterically demanding ligands to control reaction pathways. | Development of ligands to enhance stereocontrol in the formation of substituted cyclopropanes. |

Furthermore, the development of novel chiral ligands for metal-catalyzed cyclopropanation reactions continues to be a key area of research. These efforts aim to provide access to a wide range of enantiomerically enriched cyclopropane building blocks, including those derived from this compound.

Deeper Mechanistic Elucidation of Complex Rearrangements and Ring Transformations

The strained nature of the cyclopropane ring makes it susceptible to a variety of rearrangements and ring-opening reactions. A deeper understanding of the mechanisms governing these transformations is crucial for harnessing the synthetic potential of this compound.

Future research is expected to employ a combination of experimental and computational methods to study the mechanisms of reactions involving this compound. For instance, the role of protonated cyclopropane intermediates in carbocation rearrangements is a topic of ongoing investigation that could be clarified using quantum-chemical computations. nih.gov

Key areas for mechanistic investigation include:

Gold(I)-catalyzed rearrangements: The reversibility of researchgate.netresearchgate.net-sigmatropic rearrangements of related propargylic esters has been studied using cyclopropane probes, and similar investigations could shed light on the behavior of this compound derivatives under gold catalysis. nih.gov

Enzyme-catalyzed ring-opening: Studies on bioactive 1,2-cyclopropyl carbohydrates suggest that enzyme-catalyzed cyclopropane ring-opening reactions can occur. wgtn.ac.nz Investigating similar enzymatic transformations with this compound could reveal novel metabolic pathways and bioactive properties.

Acid-catalyzed rearrangements: The formation of cyclopentenes from vinylcyclopropanes under acidic conditions is a known transformation. researchgate.net Elucidating the precise mechanistic pathways for such rearrangements with substituted cyclopropanes like this compound will be important for controlling reaction outcomes.

Expansion of Synthetic Utility in Novel Functional Materials and Bioactive Molecules

This compound is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. lookchem.com Future research will aim to expand its utility in the creation of novel functional materials and a broader range of bioactive molecules.

The cyclopropane motif is a key structural element in many commercially available drugs. researchgate.net The unique conformational constraints and metabolic stability imparted by the cyclopropane ring make it an attractive feature in drug design. Research into incorporating the (1-chloroethyl)cyclopropyl group into new molecular scaffolds could lead to the discovery of novel therapeutic agents.

| Application Area | Potential Contribution of this compound |

| Pharmaceuticals | A building block for creating novel drug candidates with unique three-dimensional structures. lookchem.com |

| Agrochemicals | A starting material for the synthesis of new pesticides and herbicides. lookchem.com |

| Functional Materials | Incorporation into polymers or other materials to modify their physical and chemical properties. |

The development of divergent synthetic routes from a single precursor, such as a functionalized cyclopropane, can provide access to a diverse collection of compounds for screening in drug discovery. nih.gov Applying this strategy to this compound could significantly broaden its impact on medicinal chemistry.

Integration of Advanced Computational Chemistry for Predictive Synthesis and Mechanism Design

Advanced computational chemistry is becoming an indispensable tool in modern chemical research. In the context of this compound, computational methods can be employed to predict reaction outcomes, design more efficient synthetic routes, and gain deeper insights into reaction mechanisms.

Quantum-chemical computations have already been used to clarify the role of protonated cyclopropane structures in carbocation rearrangements. nih.gov Future applications of computational chemistry in the study of this compound could include:

Predicting Stereoselectivity: Modeling the transition states of catalytic cyclopropanation reactions to predict the stereochemical outcome and guide the design of new, more selective catalysts.

Mechanism Design: Simulating reaction pathways to understand and control complex rearrangements and ring transformations.

Virtual Screening: Designing and evaluating virtual libraries of this compound derivatives for potential biological activity before undertaking their synthesis.

The integration of computational chemistry with experimental work will be crucial for accelerating the discovery and development of new applications for this compound and its derivatives.

Q & A

Q. How to integrate experimental and computational data for a comprehensive reaction profile?

- Methodological Guidance : Construct free-energy diagrams using experimental activation parameters (ΔH‡, ΔS‡) and DFT-computed transition states. Validate with microkinetic modeling and sensitivity analysis. Publish raw datasets and computational inputs for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.